molecular formula C25H18O B14008900 9-(2-Phenylphenyl)fluoren-9-ol CAS No. 67665-44-5

9-(2-Phenylphenyl)fluoren-9-ol

Cat. No.: B14008900
CAS No.: 67665-44-5
M. Wt: 334.4 g/mol
InChI Key: STBDILWPXRMNJR-UHFFFAOYSA-N
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Description

9-(2-Phenylphenyl)fluoren-9-ol is an organic compound with the molecular formula C₂₅H₁₈O It is a derivative of fluorene, featuring a hydroxyl group at the 9-position and a biphenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Phenylphenyl)fluoren-9-ol typically involves the reaction of 9-fluorenone with biphenyl derivatives under specific conditions. One common method includes the use of Grignard reagents, where 9-fluorenone reacts with 2-biphenylylmagnesium bromide to form the desired product . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as titanium cation-exchanged montmorillonite have been employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

9-(2-Phenylphenyl)fluoren-9-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: 9-(2-Phenylphenyl)fluoren-9-one.

    Reduction: 9-(2-Phenylphenyl)fluorene.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-(2-Phenylphenyl)fluoren-9-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The biphenyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(2-Phenylphenyl)fluoren-9-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

67665-44-5

Molecular Formula

C25H18O

Molecular Weight

334.4 g/mol

IUPAC Name

9-(2-phenylphenyl)fluoren-9-ol

InChI

InChI=1S/C25H18O/c26-25(22-15-7-4-12-19(22)18-10-2-1-3-11-18)23-16-8-5-13-20(23)21-14-6-9-17-24(21)25/h1-17,26H

InChI Key

STBDILWPXRMNJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3(C4=CC=CC=C4C5=CC=CC=C53)O

Origin of Product

United States

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